molecular formula C20H34O2 B12776831 1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)- CAS No. 28241-05-6

1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)-

Cat. No.: B12776831
CAS No.: 28241-05-6
M. Wt: 306.5 g/mol
InChI Key: YPGLTKHJEQHKSS-ASZLNGMRSA-N
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Description

Tetrahydroabietic acid is a tricyclic diterpene carboxylic acid derived from abietic acid, which is a major component of the rosin fraction of oleoresin synthesized by conifer species. This compound is known for its anti-inflammatory properties and reduced allergenicity compared to its precursor, abietic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroabietic acid is typically synthesized through the hydrogenation of abietic acid. The process involves the reduction of the conjugated double bonds in abietic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the hydrogenation of rosin, which contains abietic acid, is performed using palladium or nickel catalysts. The process is optimized to achieve high yields of tetrahydroabietic acid while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroabietic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Further reduction can lead to more saturated compounds.

    Substitution: It can participate in substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.

    Substitution: Reagents such as thionyl chloride for converting the carboxyl group to an acyl chloride.

Major Products:

Scientific Research Applications

Tetrahydroabietic acid has a wide range of applications in scientific research:

Mechanism of Action

Tetrahydroabietic acid exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide and prostaglandin E2. It achieves this by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2. Additionally, it inhibits the nuclear translocation of the nuclear factor-kappa B/p65 subunit, which is crucial for the transcription of pro-inflammatory genes .

Comparison with Similar Compounds

Uniqueness: Tetrahydroabietic acid is unique due to its reduced allergenicity and potent anti-inflammatory properties compared to abietic acid. Its ability to inhibit key inflammatory pathways makes it a valuable compound for therapeutic research .

Properties

CAS No.

28241-05-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-17H,5-12H2,1-4H3,(H,21,22)/t14-,15+,16+,17-,19-,20-/m1/s1

InChI Key

YPGLTKHJEQHKSS-ASZLNGMRSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)O)C

Origin of Product

United States

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